molecular formula C10H10O3 B104580 4-(Oxiran-2-ylmethoxy)benzaldehyde CAS No. 14697-49-5

4-(Oxiran-2-ylmethoxy)benzaldehyde

Cat. No.: B104580
CAS No.: 14697-49-5
M. Wt: 178.18 g/mol
InChI Key: VAKABUBSGYOQIM-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallographic Studies

4-(Oxiran-2-ylmethoxy)benzaldehyde and its derivatives have been studied using X-ray crystallography. For instance, Obreza and Perdih (2012) synthesized and analyzed the crystal structures of 4-(oxiran-2-ylmethoxy)benzoic acid, revealing its crystallization in the monoclinic system with specific dimensions and angles, providing insights into its molecular arrangement and stability (Obreza & Perdih, 2012).

Antimicrobial Applications

Research by Talybov et al. (2022) explored the synthesis of oxirane derivatives, including those related to this compound, for use as antimicrobial additives in lubricating oils and fuels. This highlights the compound's potential in enhancing the antimicrobial properties of various industrial products (Talybov, Akhmedova, & Yusubov, 2022).

Computational Chemistry and Molecular Properties

Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzofuran derivative of this compound. This study provided valuable information on the molecular properties such as molecular orbitals, theoretical bandgap energy, and electrostatic potential, essential for understanding the chemical behavior and potential applications of the compound (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Liquid Crystalline Properties

Chen et al. (2019) synthesized liquid crystalline epoxies containing derivatives of this compound. Their study focused on the thermal properties of these compounds, revealing their potential applications in microelectronics due to high thermal conductivity and excellent thermal stabilities (Chen et al., 2019).

Catalytic Applications

The compound has been investigated for its use as a catalyst. For example, Belokon’ et al. (2007) studied its application in the catalysis of the addition of trimethylsilyl cyanide to benzaldehyde and the oxirane ring, demonstrating its potential in facilitating chemical reactions (Belokon’, Maleev, Gugkaeva, Moskalenko, Tsaloev, Peregudov, Gagieva, Lyssenko, Khrustalev, & Grachev, 2007).

Synthesis of Novel Compounds

Keri and Hosamani (2010) reported the synthesis of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one derivatives using 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes. This showcases the role of this compound derivatives in the creation of new chemical entities with potential applications (Keri & Hosamani, 2010).

Safety and Hazards

4-(Oxiran-2-ylmethoxy)benzaldehyde should be stored in a tightly closed container, in a cool and dry place . It is recommended to avoid contact with air and any possible contact with water, due to the potential for violent reaction and possible flash fire . It is also advised to handle the compound under inert gas and protect it from moisture .

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKABUBSGYOQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 ml. three neck flask was equipped with magnetic stir bar, reflux condenser, addition funnel and nitrogen inlet. Dry nitrogen was swept through the apparatus while it was heated with a heat gun. After the apparatus was cooled, 5.95 g. of a 60% oil dispersion of sodium hydride (0.149 mole) was added and triturated three times with 25 ml. of petroleum ether to remove the oil. A solution of 36.6 g. (0.3 mole) 4-hydroxybenzaldehyde in 100 ml. of tetrahydrofuran was added dropwise to the sodium hydride over 30 mins. When the addition was complete, 1.1 g. (0.0003 mole) tert-butyl ammonium iodide was added along with 30.7 g. (0.33 mole) epichlorohydrin. The reaction mixture was refluxed overnight, cooled, filtered, and the solvent removed under vacuum. Excess epichlorohydrin was removed by azeotropic distillation using a ten fold excess of toluene. Yield was 40% of 4-glycidoxy benzaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.